molecular formula C4H7N5O4 B13751915 2-Nitro-1,4-dinitrosopiperazine CAS No. 40317-19-9

2-Nitro-1,4-dinitrosopiperazine

Cat. No.: B13751915
CAS No.: 40317-19-9
M. Wt: 189.13 g/mol
InChI Key: CWYYXFJVWOEICO-UHFFFAOYSA-N
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Description

2-Nitro-1,4-dinitrosopiperazine is a chemical compound with the molecular formula C4H8N4O4 It is a derivative of piperazine, a heterocyclic organic compound containing two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 2-Nitro-1,4-dinitrosopiperazine typically involves the nitration of piperazine derivatives. One common method includes the reaction of piperazine with nitric acid under controlled conditions to introduce nitro groups at specific positions on the ring. The reaction conditions, such as temperature, concentration of nitric acid, and reaction time, are carefully optimized to achieve the desired product. Industrial production methods may involve large-scale nitration processes with stringent safety measures due to the hazardous nature of the reagents involved .

Chemical Reactions Analysis

2-Nitro-1,4-dinitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. .

Scientific Research Applications

2-Nitro-1,4-dinitrosopiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-1,4-dinitrosopiperazine involves its interaction with specific molecular targets and pathways. It has been shown to induce the expression of heat shock protein 70 (HSP70) and mucin 5B, which are involved in nasopharyngeal tumorigenesis. The compound’s ability to induce these proteins suggests its role in cellular stress responses and tumor development .

Comparison with Similar Compounds

2-Nitro-1,4-dinitrosopiperazine can be compared with other nitro and nitroso derivatives of piperazine, such as:

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and biological activities make it a valuable subject of study in scientific research.

Properties

CAS No.

40317-19-9

Molecular Formula

C4H7N5O4

Molecular Weight

189.13 g/mol

IUPAC Name

2-nitro-1,4-dinitrosopiperazine

InChI

InChI=1S/C4H7N5O4/c10-5-7-1-2-8(6-11)4(3-7)9(12)13/h4H,1-3H2

InChI Key

CWYYXFJVWOEICO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1N=O)[N+](=O)[O-])N=O

Origin of Product

United States

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